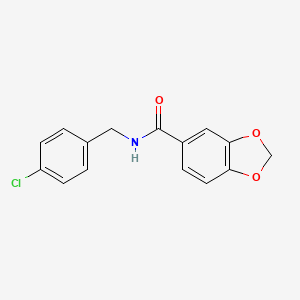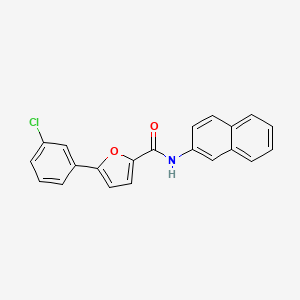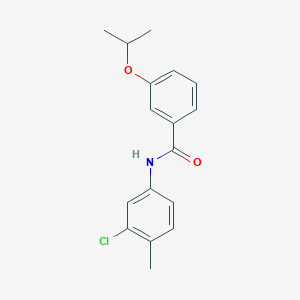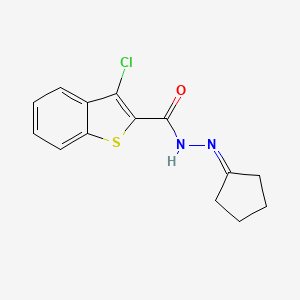
3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide, also known as DMNTB, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of benzamides and has been found to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide has been widely used in scientific research due to its ability to modulate the activity of certain ion channels. It has been found to be a potent blocker of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation. 3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide has also been shown to modulate the activity of other ion channels, such as the acid-sensing ion channel 3 (ASIC3), the voltage-gated sodium channel Nav1.8, and the voltage-gated potassium channel Kv1.1.
Wirkmechanismus
3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide exerts its effects by binding to the pore region of the ion channel and blocking ion flux. It has been shown to be a non-competitive antagonist of TRPV1 and a voltage-dependent blocker of Nav1.8. 3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide has also been found to modulate the gating kinetics of ASIC3 and Kv1.1.
Biochemical and Physiological Effects:
3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the release of inflammatory mediators, such as prostaglandins and cytokines, from immune cells. 3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide has also been found to reduce the excitability of sensory neurons, which can lead to the alleviation of pain. In addition, 3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide has been found to have anti-convulsant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide has several advantages for lab experiments. It is a potent and selective blocker of certain ion channels, which makes it a useful tool for studying the function of these channels. 3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide has also been found to have low toxicity and good solubility in aqueous solutions. However, 3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide has some limitations for lab experiments. It has been found to have a short half-life in vivo, which can limit its use in certain experiments. In addition, 3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide has been found to have off-target effects on other ion channels, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research on 3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide. One direction is to investigate its effects on other ion channels and receptors. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, which can help to optimize its use in animal models. 3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide may also have potential therapeutic applications, such as in the treatment of pain and epilepsy. Therefore, further research is needed to explore its therapeutic potential.
Synthesemethoden
3,4-dimethyl-N-(1,1,3,3-tetramethylbutyl)benzamide can be synthesized using various methods. One of the most common methods is the reaction of 3,4-dimethylaniline with 1,1,3,3-tetramethylbutyl isocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified using column chromatography.
Eigenschaften
IUPAC Name |
3,4-dimethyl-N-(2,4,4-trimethylpentan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-12-8-9-14(10-13(12)2)15(19)18-17(6,7)11-16(3,4)5/h8-10H,11H2,1-7H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFSCGZFQYWQQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C)(C)CC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5871453.png)

![4,8-dimethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5871466.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine](/img/structure/B5871488.png)


![2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide](/img/structure/B5871509.png)

![nicotinaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5871519.png)
![5-[(4-methoxybenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B5871521.png)

![N-[3-(propionylamino)phenyl]-4-biphenylcarboxamide](/img/structure/B5871534.png)